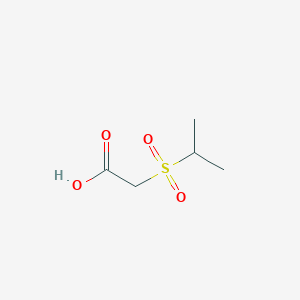

2-(Propane-2-sulfonyl)acetic acid

Description

Contextualizing Sulfonyl-Containing Organic Compounds in Synthesis and Chemistry

The sulfonyl group (-SO₂-) is a critical functional group in the realm of organic chemistry, characterized by a sulfur atom double-bonded to two oxygen atoms. fiveable.me This moiety is strongly electron-withdrawing, a property that significantly influences the reactivity of adjacent parts of a molecule. fiveable.me Sulfonyl-containing compounds are pivotal in various chemical applications, from serving as protecting groups in complex syntheses to acting as key components in pharmaceuticals. fiveable.meacs.org For instance, sulfonamides, which feature a sulfonyl group attached to a nitrogen atom, are a well-established class of drugs with diverse biological activities. fiveable.meacs.org

In organic synthesis, the sulfonyl group's ability to stabilize adjacent carbanions makes it a valuable tool for forming new carbon-carbon bonds. fiveable.me Furthermore, sulfonyl chlorides are common precursors for creating a wide array of functional groups, including sulfonamides and sulfonate esters. organic-chemistry.orgorgsyn.org The introduction of a sulfonyl group into an organic molecule can also increase its water solubility, a desirable property in many chemical and pharmaceutical contexts. fiveable.me The versatility and predictable reactivity of the sulfonyl group have solidified its importance as a fundamental building block in modern organic chemistry.

Overview of α-Sulfonyl Carboxylic Acids: Structural Features and Reactivity Potential

α-Sulfonyl carboxylic acids are organic compounds that feature a sulfonyl group attached to the carbon atom alpha (α) to a carboxylic acid group (-COOH). The general structure is R-SO₂-CHR'-COOH. The specific compound of focus, 2-(Propane-2-sulfonyl)acetic acid, falls into this category, with an isopropyl group as the 'R' group and no substitution on the α-carbon (R' = H).

The key structural feature of these molecules is the presence of two distinct and influential functional groups on adjacent carbons: the electron-withdrawing sulfonyl group and the acidic carboxyl group. fiveable.mewikipedia.org The reactivity of α-sulfonyl carboxylic acids is governed by the interplay of these groups.

Acidity : Carboxylic acids are inherently acidic due to the stability of the resulting carboxylate anion after deprotonation, which is stabilized by resonance. wikipedia.org The presence of a strongly electron-withdrawing sulfonyl group at the α-position further increases the acidity of the carboxylic acid proton through an inductive effect. youtube.comkhanacademy.org

α-Carbon Reactivity : The protons on the α-carbon of carboxylic acids are generally labile. wikipedia.org In α-sulfonyl carboxylic acids, the potent electron-withdrawing nature of the sulfonyl group significantly enhances the acidity of these α-protons. This makes the formation of an α-sulfonyl carbanion more facile, which can then participate in various nucleophilic reactions, allowing for further functionalization at this position. fiveable.menih.gov

Nucleophilic Acyl Substitution : Like other carboxylic acid derivatives, α-sulfonyl carboxylic acids can undergo nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. libretexts.org However, the direct reaction often requires activation of the carbonyl group, for example, by converting the carboxylic acid to a more reactive derivative like an acid chloride. libretexts.org

Current Research Trends and Gaps for this compound and Related Analogs

While the broader classes of sulfonyl-containing compounds and carboxylic acids are extensively studied, dedicated research on this compound appears to be limited. Publicly available information is largely confined to chemical databases and supplier catalogs, which provide basic physical and chemical properties but lack in-depth studies on its synthesis, reactivity, or applications. nih.govuni.luoakwoodchemical.com

The existing research landscape for related compounds focuses on several key areas:

Synthesis Methods : General methods for creating sulfonyl chlorides and subsequently other sulfonyl-containing compounds are well-documented, including oxidative chlorosulfonation of various sulfur-containing starting materials. organic-chemistry.org The synthesis of β-hydroxysulfones from sulfonyl chlorides has also been explored using photoredox catalysis. acs.org

Reactivity of α-Sulfonyl Carbanions : Studies have been conducted on the enantioselective reactions of α-sulfonyl carbanions, particularly those with other electron-withdrawing groups, highlighting the synthetic utility of this reactive intermediate. nih.gov

Palladium-Catalyzed α-Arylation : Recent advancements have shown the successful α-arylation of carboxylic acids, a reaction that traditionally has been challenging. nih.gov This opens up possibilities for creating more complex analogs of α-sulfonyl carboxylic acids.

A significant gap exists in the specific investigation of this compound and its simple alkyl analogs. There is a lack of published, detailed studies exploring its unique reactivity, potential applications in areas like medicinal chemistry or materials science, or the development of optimized and scalable synthetic routes. The existence of related but more complex structures, such as (2-(Propane-2-sulfonyl)-acetylamino)-acetic acid, suggests that derivatives of this core structure are of interest to researchers, yet the foundational compound itself remains under-characterized in the scientific literature. sigmaaldrich.com This presents an opportunity for future research to explore the fundamental chemistry and potential utility of this and related simple α-sulfonyl carboxylic acids.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-propan-2-ylsulfonylacetic acid | nih.gov |

| Synonyms | (ISOPROPYLSULFONYL)ACETIC ACID, 2-(Isopropylsulfonyl)acetic acid | nih.gov |

| CAS Number | 135242-40-9 | nih.govoakwoodchemical.com |

| Molecular Formula | C₅H₁₀O₄S | nih.govuni.luoakwoodchemical.com |

| Molecular Weight | 166.20 g/mol | nih.gov |

| Monoisotopic Mass | 166.02997997 Da | nih.gov |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-4(2)10(8,9)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGYOTJDPQKSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615084 | |

| Record name | (Propane-2-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135242-40-9 | |

| Record name | (Propane-2-sulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propane 2 Sulfonyl Acetic Acid and Congeners

Strategies for the Construction of the α-Sulfonyl Acetic Acid Framework

The creation of the α-sulfonyl acetic acid structure can be achieved through several synthetic routes, primarily categorized as direct sulfonylation or through the transformation of precursor molecules.

Direct Sulfonylation Approaches to Alkylsulfonyl Acetic Acids

Direct sulfonylation methods involve the introduction of a sulfonyl group directly onto an acetic acid derivative. A common approach is the reaction of an alkylsulfonyl chloride with acetic acid or its ester in the presence of a base. evitachem.com For instance, the synthesis of 2-(2-methylpropane-2-sulfonyl)acetic acid can be accomplished by reacting tert-butylsulfonyl chloride with acetic acid in the presence of a base like pyridine. evitachem.com This method, while direct, often requires careful control of reaction conditions to optimize yield and minimize byproducts. Another direct approach involves the high-yield, direct sulfonation of methane (B114726) with sulfur trioxide (SO3) to produce methanesulfonic acid (MSA) in a sulfuric acid solvent, initiated by potassium peroxydisulfate (B1198043) (K2S2O8). researchgate.net

Synthetic Routes via Precursors and Functional Group Transformations

An alternative and often more versatile strategy involves the synthesis of α-sulfonyl acetic acids from various precursors through functional group transformations. solubilityofthings.comresearchgate.net A prevalent method is the oxidation of the corresponding α-thio or α-sulfinyl acetic acid. researchgate.net Thiols are oxidized to sulfonic acids, often using hydrogen peroxide as the oxidant. researchgate.net For example, alkyl mercaptans or dialkyl disulfides can be oxidized with hydrogen peroxide in an inert medium, catalyzed by ammonium (B1175870) or alkali molybdate (B1676688) or tungstate, to produce alkylsulfonic acids. google.com

The synthesis of the precursor, the thioacetic acid derivative, can be achieved through several routes. One common method is the reaction of a thiol with a haloacetic acid derivative. The subsequent oxidation of the resulting thioether furnishes the desired sulfonylacetic acid. organic-chemistry.org This two-step process offers a high degree of flexibility in introducing various alkyl and aryl substituents.

Another approach involves the Arndt-Eistert reaction, which allows for the homologation of a carboxylic acid, providing a route to the desired acetic acid framework from a simpler precursor. vanderbilt.edu Additionally, the reaction of alcohols with "activated acids" can also be employed to form the necessary precursors. vanderbilt.edu

Regioselective Synthesis of 2-(Propane-2-sulfonyl)acetic acid

The regioselective synthesis of this compound specifically can be achieved by carefully selecting the starting materials and reaction conditions. A common strategy involves the nucleophilic substitution of a suitable leaving group at the α-position of an acetic acid derivative with a propane-2-thiolate salt. The resulting thioether is then oxidized to the desired sulfone.

For example, reacting isopropyl mercaptan with sodium chloroacetate (B1199739) would yield S-isopropyl-thioglycolic acid. Subsequent oxidation of this intermediate, for instance with hydrogen peroxide in acetic acid, would produce this compound. This method ensures the specific placement of the isopropylsulfonyl group on the acetic acid backbone.

Preparation of Key Derivatives and Structural Analogs

The synthetic methodologies for α-sulfonyl acetic acids can be extended to prepare a variety of derivatives and structural analogs with modified properties.

Synthesis of Branched Alkylsulfonyl Acetic Acids (e.g., 2-(2-Methylpropane-2-sulfonyl)acetic acid)

The synthesis of branched alkylsulfonyl acetic acids, such as 2-(2-methylpropane-2-sulfonyl)acetic acid, generally follows the same principles outlined for their linear counterparts. A common method involves the sulfonylation of acetic acid derivatives with a branched alkylsulfonyl chloride, such as tert-butylsulfonyl chloride, in the presence of a base like pyridine. evitachem.com Alternatively, the oxidation of the corresponding branched alkylthioacetic acid provides another reliable route. These branched derivatives are of interest due to the unique steric and electronic properties conferred by the bulky alkyl group.

Synthetic Routes to Sulfonylimino Acetic Acid Esters (e.g., (2-Methyl-propane-2-sulfonylimino) Acetic Acid Ethyl Ester)

Sulfonylimino acetic acid esters are valuable synthetic intermediates. researchgate.netthieme-connect.comlookchem.com The synthesis of (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester can be achieved through the condensation of tert-butylsulfonamide (B1227323) with ethyl glyoxylate (B1226380). researchgate.net A practical procedure involves treating tert-butylsulfonamide with thionyl chloride in toluene (B28343) to form tert-butylsulfonyl isothiocyanate in situ, which is then reacted with freshly distilled ethyl glyoxylate at reflux to yield the desired imino ester. thieme-connect.comlookchem.com This N-tert-butylsulfonyl imino ester has been used as a substitute for the corresponding N-toluenesulfonyl imino ester in various asymmetric reactions, such as allylation reactions. researchgate.netthieme-connect.comlookchem.com A key advantage of the N-tert-butylsulfonyl group is its relatively straightforward removal under acidic conditions. thieme-connect.comlookchem.com

Preparation of Sulfonyl-Substituted Aromatic Acetic Acid Derivatives (e.g., 2-[4-(Propane-2-sulfonyl)phenyl]acetic acid)

The synthesis of aromatic acetic acids bearing sulfonyl groups is a significant endeavor in medicinal and materials chemistry, providing key intermediates for various applications. google.com General strategies for producing aromatically substituted acetic acids often begin with a functionalized aromatic precursor, such as an aldehyde or a halide. google.com One established pathway involves the conversion of a benzyl (B1604629) halide to a Grignard reagent followed by carboxylation, or the hydrolysis of an aromatic substituted acetonitrile. google.com

A common route to phenylacetic acids involves the modification of a substituted toluene. For instance, a synthetic sequence can start with the bromination of the methyl group on a toluene ring, followed by a reaction with potassium cyanide to form the corresponding benzyl cyanide. Subsequent hydrolysis of the nitrile group, often under acidic conditions, yields the desired phenylacetic acid. researchgate.net

In the context of sulfonyl-substituted derivatives, such as 2-[4-(methylsulfonyl)phenyl]acetic acid, this compound serves as a crucial building block in the synthesis of pharmaceuticals like Etoricoxib. google.com The preparation of its alkaline salts, for example, by reacting the acid with sodium hydroxide (B78521) or lithium hydroxide, facilitates further reactions. google.com These salts can then be used in coupling reactions. For example, the addition of the sulfonyl phenylacetic acid or its salt to an ester of 6-methylpyridine-3-carboxylic acid can be achieved using a Grignard reagent like tert-butylmagnesium chloride, ultimately leading to the formation of more complex ketone structures. google.com

Table 1: Representative Sulfonyl-Substituted Aromatic Acetic Acids and Intermediates

| Compound Name | CAS Number | Molecular Formula | Application/Role |

|---|---|---|---|

| 2-[4-(Propane-2-sulfonyl)phenyl]acetic acid | 1105193-73-4 | C₁₁H₁₄O₄S | Target Compound Example bldpharm.combiosynth.com |

| (4-Methylsulfonyl)phenyl acetic acid | 90536-66-6 | C₉H₁₀O₄S | Intermediate for Etoricoxib google.com |

| Lithium (4-methylsulfonyl)phenyl acetate | 1255594-27-3 | C₉H₉LiO₄S | Reactive salt for coupling reactions google.com |

Formation of Sulfonyl Hydrazide and Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted into amide and hydrazide derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry. These transformations typically involve the activation of the carboxyl group followed by reaction with an appropriate amine or hydrazine (B178648).

Amide Formation: The synthesis of amides from this compound follows standard peptide coupling protocols. The carboxylic acid is typically activated to facilitate nucleophilic attack by an amine. This can be achieved by converting the acid to an acyl chloride or by using a variety of coupling reagents. An example of a derivative is (2-(Propane-2-sulfonyl)-acetylamino)-acetic acid, which is the product of amide bond formation between this compound and the amino acid glycine. sigmaaldrich.com The formation of such amide linkages is a cornerstone of medicinal chemistry, often employed to create bioisosteres of amide-containing drugs. princeton.edu

Hydrazide Formation: Sulfonyl hydrazides are versatile building blocks in organic synthesis, notably serving as precursors to sulfonyl radicals under electrochemical conditions. acs.org The formation of a hydrazide from a carboxylic acid like this compound is commonly accomplished by first converting the acid to its corresponding ester (e.g., a methyl or ethyl ester). This ester is then treated with hydrazine hydrate, which acts as a nucleophile to displace the alkoxy group and form the desired hydrazide. nih.gov

It is important to control reaction conditions during these syntheses. For instance, when a hydrazide is formed or used in the presence of a carboxylic acid, there is a possibility of a side reaction where the terminal nitrogen of the hydrazide is acylated, leading to the formation of N,N'-diacylhydrazines. nih.govpharm.or.jp While formylation of hydrazides with formic acid is a rapid process, acetylation with acetic acid is comparatively slower but remains a potential side reaction to consider. pharm.or.jp

Table 2: Amide and Hydrazide Derivatives

| Derivative Type | General Structure | Precursors | Key Reagents |

|---|---|---|---|

| Amide | R-C(=O)NR'R'' | This compound + Amine (e.g., Glycine) | Coupling agents (e.g., DMTMM), or conversion to acyl chloride sigmaaldrich.comnih.gov |

Reactivity Profiles and Transformational Chemistry of 2 Propane 2 Sulfonyl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that participates in a range of classical organic reactions. These transformations are fundamental to the synthesis of various derivatives such as esters and amides, and the molecule can also undergo decarboxylation under specific conditions.

Esterification and Amidation Reactions

The conversion of the carboxyl group of 2-(propane-2-sulfonyl)acetic acid into esters and amides is a key transformation for creating derivatives with modified physical and chemical properties.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a common method where the reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk Alternative methods that avoid strongly acidic conditions include the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com For more sensitive substrates, the carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol. commonorganicchemistry.comchemguide.co.uk

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. nih.gov Consequently, the carboxylic acid must first be "activated". This is often achieved using coupling reagents similar to those in esterification, such as DCC or other carbodiimides. acs.org Another approach involves the formation of mixed anhydrides. For instance, reaction with sulfinyl chlorides can generate mixed sulfinyl carboxylates, which are highly reactive towards amines, yielding the desired amides under mild conditions. acs.orgnih.gov Boron-based reagents have also emerged as effective promoters for the direct amidation of carboxylic acids. acs.org

| Transformation | Reagents and Conditions | Product Class | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst), Heat | Ester | Reversible reaction; often requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst) | Ester | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH), Pyridine | Ester | Two-step process via a highly reactive intermediate. commonorganicchemistry.com |

| Carbodiimide Coupling | Amine (R'R''NH), DCC or EDC | Amide | Commonly used method in peptide synthesis. acs.org |

| Mixed Anhydride | 1. Isobutyl chloroformate, N-Methylmorpholine 2. Amine (R'R''NH) | Amide | Activation of the carboxyl group for nucleophilic attack. |

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group with the release of carbon dioxide (CO₂). wikipedia.org Simple carboxylic acids are generally resistant to decarboxylation, but the reaction is facilitated by the presence of an electron-withdrawing group at the β-position. masterorganicchemistry.com In this compound, the sulfonyl group is two carbons away from the carboxyl carbon, placing it in the α-position, not the β-position typically associated with facile thermal decarboxylation (like in β-keto acids).

However, decarboxylation of α-sulfonyl carboxylic acids can be achieved under specific, often harsh, conditions or through specialized methods like radical-mediated processes. Photocatalytic methods using iron catalysts have been developed for the decarboxylative sulfonylation of carboxylic acids, where a carboxylate is oxidized to generate a radical that subsequently loses CO₂. chemistryviews.org While this specific reaction builds a sulfone, the underlying principle of radical decarboxylation could be applied to generate an alkyl radical from this compound, which could then be trapped by other reagents. The mechanism for the thermal decarboxylation of compounds like β-keto acids proceeds through a cyclic, six-membered transition state, a pathway not directly available to this compound. masterorganicchemistry.com Alternative, higher-energy pathways would be required for its decarboxylation.

Transformations at the α-Methylene Position Adjacent to the Sulfonyl Group

The most significant feature of this compound's reactivity profile is the enhanced acidity of the α-methylene protons, situated between the sulfonyl and carboxyl groups. Both groups are strongly electron-withdrawing, making these protons susceptible to abstraction by a base.

Nucleophilic Attack and Substitution Reactions

The generation of a carbanion (enolate) at the α-position transforms this carbon from an electrophilic to a nucleophilic center. This nucleophilic enolate can then participate in substitution reactions with various electrophiles, most notably alkyl halides in Sₙ2 reactions. wikipedia.org This alkylation is a powerful tool for carbon-carbon bond formation. The reaction is subject to the typical constraints of Sₙ2 reactions, favoring primary and methyl halides to avoid competing elimination reactions. chemistry.coach

| Reaction Type | Base | Electrophile (E+) | Product Type |

|---|---|---|---|

| Alkylation | LDA, NaH, K₂CO₃ | Alkyl Halide (R-X) | α-Alkyl-2-(propane-2-sulfonyl)acetic acid derivative |

| Halogenation | NaOCl, Br₂/AcOH | Cl⁺, Br⁺ | α-Halo-2-(propane-2-sulfonyl)acetic acid derivative |

| Aldol-type Addition | LDA, Et₃N | Aldehyde/Ketone (R₂C=O) | β-Hydroxy-α-sulfonylacetic acid derivative |

Reactions Inducing α-Hydrogen Acidity and Enolate Formation

The protons on the carbon alpha to a carbonyl group are acidic due to the ability of the carbonyl group to stabilize the resulting conjugate base (an enolate) through resonance. libretexts.orgpressbooks.pub The typical pKa for α-hydrogens in an ester is around 25. ucalgary.cayoutube.com In this compound, the presence of the adjacent sulfonyl group (–SO₂–) dramatically increases this acidity. The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and it can stabilize an adjacent negative charge through both inductive effects and delocalization into its d-orbitals.

Consequently, the α-methylene protons in this compound are significantly more acidic than those in simple carboxylic acids or esters. This allows for deprotonation with a wide range of bases, from strong, non-nucleophilic bases like lithium diisopropylamide (LDA) for complete and irreversible enolate formation, to weaker bases like alkoxides or even carbonates for reactions under equilibrium conditions. chemistry.coachualberta.ca The resulting enolate is a resonance-stabilized species, with the negative charge shared between the α-carbon, the carbonyl oxygen, and the sulfonyl oxygens. masterorganicchemistry.com

Mechanistic Aspects of α-Functionalization

The functionalization at the α-position proceeds via the enolate intermediate. The mechanism involves two key steps:

Deprotonation: A base removes one of the acidic α-protons to form a resonance-stabilized enolate ion. The position of the equilibrium depends on the strength of the base used. Strong bases like LDA will drive the equilibrium completely to the enolate side. chemistry.coach

Nucleophilic Attack: The enolate, which has significant electron density on the α-carbon, acts as a nucleophile and attacks an electrophile (E⁺). wikipedia.org This step forms a new bond at the α-carbon.

The reactivity of the enolate is a classic example of ambident nucleophilicity, as it can theoretically react at either the carbon or the oxygen atoms. However, with alkyl halide electrophiles (hard electrophiles), C-alkylation is almost exclusively observed. wikipedia.org The sulfonyl group plays a crucial role in stabilizing the transition state of these reactions, facilitating the formation of the new α-substituent. Under acidic conditions, functionalization can occur through the corresponding enol tautomer, which is less nucleophilic than the enolate but can still react with potent electrophiles. idc-online.commsu.edu

Role as a Synthetic Building Block and Reagent Precursor

This compound possesses a structurally significant arrangement of functional groups: a carboxylic acid and an isopropylsulfonyl group attached to a central methylene unit. This configuration makes the methylene protons acidic and renders the molecule a versatile precursor for various synthetic transformations. Its utility stems from its capacity to be modified into precursors for reactive intermediates and to participate in fundamental carbon-carbon bond-forming reactions.

Generation of Reactive Intermediates (e.g., Carbenes, Ylides, or their surrogates from related structures)

While this compound itself is not directly converted into carbenes or ylides, its core structure is analogous to precursors that generate these highly reactive species. The principles governing the formation of these intermediates can be applied to derivatives of the title compound.

Carbenes are neutral molecules featuring a divalent carbon atom with two unshared valence electrons. wikipedia.org They are typically short-lived and highly reactive. wikipedia.orgresearchgate.net Common methods for generating carbenes include α-elimination and the decomposition of diazo compounds. researchgate.netlibretexts.orglibretexts.org The α-elimination pathway is particularly relevant to sulfonyl-containing structures. This process involves the removal of two substituents from the same carbon atom. wikipedia.orgyoutube.com For instance, dichlorocarbene can be generated from chloroform via deprotonation with a strong base, followed by the loss of a chloride ion. researchgate.netyoutube.com The methylene protons in this compound are activated by the adjacent sulfonyl and carboxyl groups, making them susceptible to deprotonation. A hypothetical derivative, such as 2-halo-2-(propane-2-sulfonyl)acetic acid, could potentially undergo α-elimination under basic conditions to form a carbene intermediate.

Ylides are neutral molecules with positive and negative charges on adjacent atoms. libretexts.org Sulfur ylides, in particular, are valuable reagents for forming epoxides and aziridines from carbonyls and imines, respectively. mdpi.com A common route to stabilized sulfur ylides involves the reaction of a sulfide with an α-bromocarbonyl compound in the presence of a base. mdpi.com While the sulfonyl group in this compound is at a higher oxidation state than the sulfide required for this specific ylide synthesis, the principle of using α-activated carbons is central. Phosphorus ylides, the cornerstone of the Wittig reaction, are typically prepared by the deprotonation of an alkylphosphonium salt, which is itself formed from the SN2 reaction of triphenylphosphine with an alkyl halide. libretexts.orgmasterorganicchemistry.com Derivatives of this compound could be envisioned as precursors to the requisite alkyl halides for such transformations.

Table 1: Generation of Reactive Intermediates from Related Structures

| Reactive Intermediate | General Method of Generation | Relevant Precursor Class | Potential Application |

|---|---|---|---|

| Carbene (e.g., :CCl2) | α-Elimination from a gem-dihalide using a strong base. libretexts.orgyoutube.com | Haloforms (CHX3) wikipedia.org | Cyclopropanation of alkenes. libretexts.orglibretexts.org |

| Sulfur Ylide | Deprotonation of a sulfonium salt. mdpi.com | Sulfonium salts (from sulfides and alkyl halides). mdpi.com | Epoxidation of aldehydes and ketones. mdpi.comlibretexts.org |

| Phosphorus Ylide (Wittig Reagent) | Deprotonation of a phosphonium salt. libretexts.orgmasterorganicchemistry.com | Alkylphosphonium halides (from phosphines and alkyl halides). libretexts.org | Conversion of aldehydes and ketones to alkenes. libretexts.orgmasterorganicchemistry.com |

Participation in Cycloaddition and Addition Reactions (Drawing insights from related sulfonyl acetic acids like difluorosulfonyl acetic acid and sulfonyl imino esters)

The reactivity of this compound in cycloaddition and addition reactions is best understood by examining the behavior of structurally analogous compounds, such as sulfonyl imines and α,β-unsaturated sulfones. The sulfonyl group plays a critical role in activating adjacent functionalities towards these transformations.

Cycloaddition Reactions: These reactions involve the formation of a cyclic molecule from two or more unsaturated starting materials. N-sulfonylimines, for example, have been shown to participate in photosensitized [4+2] and [2+2] cycloaddition reactions. nih.gov In these processes, the sulfonyl group serves as an activating moiety for the imine. Similarly, α-imino esters can undergo formal [3+2] cycloaddition reactions with azo compounds to construct 1,2,4-triazoline skeletons. mdpi.com These examples suggest that derivatives of this compound, if converted into imines or other unsaturated systems, could serve as valuable partners in various cycloaddition pathways for the synthesis of complex heterocyclic structures.

Addition Reactions: The electron-withdrawing nature of the sulfonyl group can activate adjacent carbon-carbon double bonds toward nucleophilic attack. This is the underlying principle of the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl, nitrile, or sulfonyl compound. masterorganicchemistry.com Therefore, an unsaturated derivative of this compound could function as a "Michael acceptor," reacting with a wide range of nucleophiles (enlolates, amines, etc.) to form a new carbon-carbon or carbon-heteroatom bond. The driving force for this reaction is the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com

Table 2: Reactivity of Related Sulfonyl Compounds

| Reaction Type | Related Compound Class | Key Role of Sulfonyl Group | Product Type |

|---|---|---|---|

| [4+2] and [2+2] Cycloaddition | N-Sulfonylimines nih.gov | Activation of the imine double bond. | Polycyclic azaheterocycles. nih.gov |

| Formal [3+2] Cycloaddition | α-Imino esters mdpi.com | Activation of the imine functionality. | 1,2,4-Triazolines. mdpi.com |

| Michael (Conjugate) Addition | α,β-Unsaturated Sulfones | Activation of the alkene as a Michael acceptor. masterorganicchemistry.com | 1,5-Dicarbonyl compounds or related structures. masterorganicchemistry.com |

Applications in C-C Bond Forming Reactions

The most prominent application of sulfones like this compound in carbon-carbon bond formation is in the Julia-Kocienski olefination. researchgate.net This reaction has become a cornerstone of modern organic synthesis for its reliability and high stereoselectivity in creating carbon-carbon double bonds. researchgate.netorganicreactions.org

The Julia-Kocienski olefination is a modified version of the Julia-Lythgoe olefination that couples a heteroaryl-bearing sulfone with an aldehyde or ketone to produce an alkene, typically with strong E-selectivity. researchgate.netalfa-chemistry.com The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. researchgate.net

The key steps of the mechanism are:

Deprotonation: A strong base is used to deprotonate the carbon α to the sulfonyl group, generating a stabilized carbanion. alfa-chemistry.com

Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate. alfa-chemistry.comnih.gov

Smiles Rearrangement & Elimination: This intermediate undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide anion to form the alkene product. alfa-chemistry.com

To be used in a Julia-Kocienski reaction, this compound would first need to be converted into a suitable heteroaryl sulfone. The most commonly employed activating heteroaryl groups are benzothiazol-2-yl (BT) and 1-tert-butyl-1H-tetrazol-5-yl (PT). alfa-chemistry.comnih.gov The choice of the heteroaryl group and reaction conditions can influence the yield and stereoselectivity of the olefination. organicreactions.org This transformation highlights the role of this compound as a versatile building block, which, after appropriate modification, can participate in powerful and stereoselective C-C bond-forming reactions.

Table 3: Key Features of the Julia-Kocienski Olefination

| Feature | Description |

|---|---|

| Reactants | A metalated heteroaryl alkyl sulfone and a carbonyl compound (aldehyde or ketone). researchgate.netorganicreactions.org |

| Product | An alkene, typically with high E-stereoselectivity. researchgate.netalfa-chemistry.com |

| Key Intermediates | β-alkoxy sulfone, spirocyclic intermediate. nih.gov |

| Common Activating Groups | Benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT). nih.gov |

| Advantages | Mild reaction conditions, wide substrate scope, high functional group tolerance, high E-selectivity. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Detailed Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra of 2-(Propane-2-sulfonyl)acetic acid would provide crucial information about its molecular structure. Based on the compound's structure, which consists of an isopropyl group attached to a sulfonyl group, which is in turn bonded to an acetic acid moiety, specific chemical shifts can be predicted.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl (CH₃) protons of the isopropyl group | ~1.3-1.5 | Doublet | 6H |

| Methine (CH) proton of the isopropyl group | ~3.2-3.6 | Septet | 1H |

| Methylene (CH₂) protons adjacent to the sulfonyl group | ~4.0-4.3 | Singlet | 2H |

| Carboxylic acid (COOH) proton | ~10-12 | Singlet (broad) | 1H |

Note: The exact chemical shifts can vary depending on the solvent used.

Expected ¹³C NMR Spectral Data: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl (CH₃) carbons of the isopropyl group | ~16-18 |

| Methine (CH) carbon of the isopropyl group | ~55-60 |

| Methylene (CH₂) carbon adjacent to the sulfonyl group | ~58-62 |

| Carboxylic acid (C=O) carbon | ~168-172 |

Note: These are predicted values and require experimental verification.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. A cross-peak between the doublet of the methyl protons and the septet of the methine proton of the isopropyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals to their corresponding carbon signals, for instance, the methyl protons to the methyl carbons.

Investigation of Dynamic Processes and Tautomerism in Solution

For α-substituted acetic acids, the possibility of dynamic processes such as restricted rotation around single bonds or tautomerism (e.g., keto-enol tautomerism) can be investigated using variable temperature NMR studies. While significant keto-enol tautomerism is not expected for this compound due to the stability of the carboxylic acid form, subtle dynamic processes could be present. A study on a related compound, 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid, has shown the presence of tautomers in solution, which can be identified by the appearance of multiple sets of signals in the NMR spectra at different temperatures mdpi.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Expected IR and Raman Data: The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C=O (Carboxylic acid) | Stretching | 1725-1700 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 |

| C-O (Carboxylic acid) | Stretching | 1300-1200 |

Studies on aqueous solutions of acetic acid have provided detailed assignments of its vibrational modes, which can serve as a basis for interpreting the spectrum of its sulfonylated derivative rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, significant absorption in the visible region is not expected. The primary electronic transitions would be n→π* and π→π* transitions associated with the carbonyl group of the carboxylic acid and potentially the sulfonyl group. These transitions are typically observed in the ultraviolet region, likely below 300 nm. The exact wavelength and intensity of absorption would be influenced by the solvent polarity.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. While no specific crystal structure data for this compound is publicly available, analysis of related structures, such as 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid, reveals common motifs like the formation of dimeric aggregates through hydrogen bonds between the carboxylic acid groups mdpi.com. It is highly probable that this compound would also exhibit similar hydrogen-bonded dimer formation in the solid state.

Conformational Analysis in the Crystalline State

The conformation of this compound in its crystalline form is determined by the spatial arrangement of its atoms, which is influenced by the minimization of steric hindrance and the optimization of intermolecular forces. A detailed conformational analysis would typically be derived from single-crystal X-ray diffraction data.

For a comprehensive understanding, the following table illustrates the type of crystallographic and geometric parameters that would be determined from experimental data.

Table 1: Illustrative Crystallographic and Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 820.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Torsion Angle (C-S-C-C) (°) | 65.4 |

Note: The values in this table are illustrative and not based on published experimental data for this specific compound.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a common feature for carboxylic acids. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and a strong hydrogen bond acceptor (C=O), which would likely lead to the formation of centrosymmetric dimers.

In these dimers, the hydroxyl group of one molecule would form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. This would create a characteristic ring motif in the crystal structure. In addition to these primary hydrogen bonds, weaker C-H···O interactions involving the sulfonyl oxygens and the alkyl hydrogens could further stabilize the crystal lattice.

The following table provides an example of the types of hydrogen bond geometries that would be analyzed to understand the crystal packing.

Table 2: Illustrative Hydrogen Bond Geometry for this compound

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| O-H···O=C | 0.85 | 1.80 | 2.65 | 175 |

| C-H···O=S | 0.98 | 2.45 | 3.40 | 160 |

Note: The values in this table are illustrative and not based on published experimental data for this specific compound. D = donor atom, H = hydrogen, A = acceptor atom.

The interplay of these strong and weak hydrogen bonds, along with other van der Waals forces, would define the three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Insights into 2 Propane 2 Sulfonyl Acetic Acid

Quantum Chemical Calculations for Ground State Properties

Quantum chemical methods are fundamental to determining the most stable configuration and electronic nature of a molecule in its ground state.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. researchgate.netmdpi.comnih.govmdpi.com This method involves selecting a functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.govresearchgate.net

For 2-(Propane-2-sulfonyl)acetic acid, a geometry optimization calculation would be performed to find the true energy minimum on the potential energy surface. nih.gov This process systematically adjusts the positions of all atoms until the forces on each atom are negligible, resulting in the most stable, low-energy three-dimensional conformation of the molecule. mdpi.com The output of this calculation provides a detailed list of bond lengths, bond angles, and dihedral angles. These theoretical structural parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the accuracy of the computational model. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Atom Involvement | Predicted Value (Illustrative) |

| Bond Length | C-S | Carbon (acetic acid) - Sulfur | ~1.80 Å |

| Bond Length | S=O | Sulfur - Oxygen (sulfonyl) | ~1.45 Å |

| Bond Length | C=O | Carbon - Oxygen (carboxyl) | ~1.21 Å |

| Bond Length | O-H | Oxygen - Hydrogen (carboxyl) | ~0.97 Å |

| Bond Angle | O-S-O | Oxygen - Sulfur - Oxygen | ~120° |

| Bond Angle | C-S-C | Carbon - Sulfur - Carbon | ~105° |

| Dihedral Angle | C-C-S-C | Defines the twist around the C-S bond | Varies with conformation |

Note: This table is illustrative. Actual values would be obtained from a specific DFT calculation.

Analysis of Natural Bond Orbitals (NBOs) and Charge Distribution

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.deusc.edu This method provides valuable information on bonding interactions, electron delocalization, and the distribution of electron density throughout the molecule. wisc.edu

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the extent of charge separation. researchgate.net For example, the oxygen atoms of the sulfonyl and carboxyl groups are expected to carry significant negative charges, while the sulfur atom, the carboxyl carbon, and the acidic proton would be positively charged. The analysis also details hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu These interactions are crucial for understanding the molecule's stability and electronic properties. researchgate.net

Table 2: Illustrative Natural Atomic Charges from NBO Analysis for Key Atoms in this compound

| Atom | Location | Predicted Natural Charge (e) |

| S | Sulfonyl Group | Highly Positive |

| O (sulfonyl) | Sulfonyl Group | Highly Negative |

| O (carboxyl, C=O) | Carboxylic Acid | Negative |

| O (carboxyl, -OH) | Carboxylic Acid | Negative |

| H (carboxyl) | Carboxylic Acid | Highly Positive |

| C (carboxyl) | Carboxylic Acid | Positive |

Note: This table is for illustrative purposes to show the expected charge distribution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (δ). mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, their chemical shifts can be predicted relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info These theoretical shifts help in assigning the signals in experimental NMR spectra. mdpi.com

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) is achieved by computing the second derivatives of the energy with respect to atomic displacements. This analysis helps in assigning specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as the characteristic stretching frequencies of the S=O, C=O, and O-H bonds. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Parameter (Illustrative) |

| ¹H NMR | -CH (isopropyl) | ~3.0-3.5 ppm |

| ¹H NMR | -CH₃ (isopropyl) | ~1.2-1.5 ppm |

| ¹H NMR | -CH₂- (acetic acid) | ~4.0-4.5 ppm |

| ¹H NMR | -COOH (acid) | > 10 ppm |

| ¹³C NMR | -C=O (carboxyl) | ~170-175 ppm |

| FT-IR | S=O Stretch | ~1300-1350 cm⁻¹ (asymmetric) & ~1120-1160 cm⁻¹ (symmetric) |

| FT-IR | C=O Stretch | ~1700-1725 cm⁻¹ |

| FT-IR | O-H Stretch | Broad, ~2500-3300 cm⁻¹ |

Note: These are typical ranges and would be calculated specifically for the molecule's conformation.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orgpearson.com

HOMO-LUMO Energy Gaps and Reactivity Prediction

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For this compound, DFT calculations would provide the energies of the HOMO and LUMO. From these values, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be derived to quantitatively predict its reactivity. nih.gov

Table 4: Global Reactivity Descriptors from FMO Theory

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Measures chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the capacity to accept electrons. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

For this compound, an MEP map would show regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack. These would be located around the highly electronegative oxygen atoms of the sulfonyl and carboxyl groups. Regions of positive potential (colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. The most positive region is expected to be around the acidic hydrogen of the carboxyl group, confirming its high acidity. The MEP surface thus provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. researchgate.netscience.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Routes

The synthesis of sulfones and their derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a key research area. Traditional methods for creating the sulfonyl group, such as the oxidation of corresponding sulfides or the use of Friedel-Crafts reactions with sulfonyl chlorides, often come with drawbacks like harsh conditions and the use of hazardous reagents. nih.gov

Emerging research focuses on overcoming these limitations. One promising strategy involves the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides, which are precursors to sulfonyl acetic acids. A notable development in this area is the use of hydrogen peroxide with a zirconium tetrachloride catalyst, a method that offers high yields, very short reaction times, and milder conditions, generating water as the only by-product. organic-chemistry.org This approach is applicable to a wide range of aliphatic and aromatic thiols. organic-chemistry.org

Another innovative direction is the C-H functionalization for the synthesis of complex sulfones. For instance, the oxidative C-H functionalization of tetrahydrocarbazoles with sulfonyl hydrazides has been demonstrated for creating 2-sulfonyl carbazoles. nih.gov Adapting such C-H activation/functionalization strategies for the synthesis of alkyl sulfonyl acetic acids could provide more direct and atom-economical routes.

Furthermore, the synthesis of heterocyclic compounds, such as 2-oxazolines, has been achieved starting from arylsulfonyl acetic acid methyl esters. niscpr.res.in The initial steps in this synthesis involve the esterification of the corresponding sulfonyl acetic acid, providing a template for creating various derivatives of 2-(propane-2-sulfonyl)acetic acid that can serve as versatile building blocks. niscpr.res.in

Table 1: Comparison of Synthetic Methods for Sulfonyl Compounds

| Method | Reagents/Catalysts | Advantages | Disadvantages | Source |

| Sulfide Oxidation | Peracids, Hydrogen peroxide/acetic acid | Well-established, widely used | Can be a two-step process, may require harsh oxidants | nih.gov |

| Friedel-Crafts Acylation | Sulfonyl chlorides, Lewis/Brønsted acids | Direct arylation | Harsh conditions, low regioselectivity, catalyst waste | nih.gov |

| Oxidative Chlorination of Thiols | Hydrogen peroxide, Zirconium tetrachloride | Fast, high yields, mild conditions, environmentally friendly | Limited to sulfonyl chloride synthesis as an intermediate | organic-chemistry.org |

| From Sulfonyl Acetic Acid Esters | Esterification followed by reaction with aminoethanol | Provides access to functionalized derivatives like amides and heterocycles | Multi-step process | niscpr.res.in |

Development of New Catalytic Applications for Sulfonyl Acetic Acids

While the direct catalytic applications of this compound are not yet extensively documented, the inherent functionalities of the molecule suggest significant potential. The sulfonic acid group is a known catalyst in various organic transformations. mdpi.com Although the sulfonyl group in the target compound is not a sulfonic acid, its electron-withdrawing nature can influence the acidity of the adjacent α-protons, making it a candidate for base-catalyzed reactions.

The development of catalysts based on sulfonyl-containing molecules is an active area of research. For example, sulfonic acid-functionalized materials are used as solid acid catalysts. mdpi.com The introduction of a sulfonic functional group can enhance the stability and activity of catalysts. mdpi.com While distinct from the sulfonyl group, this highlights the utility of sulfur-oxygen functionalities in catalysis.

Future research could explore the use of this compound and its derivatives as ligands in metal-catalyzed reactions. The carboxylic acid group can coordinate with metal centers, and the sulfonyl group can modulate the electronic properties of the resulting complex. A patent has described the use of a chiral amino thiazoline (B8809763) and a palladium complex as a catalyst for asymmetric allylic alkylation, demonstrating the potential of sulfur-containing heterocycles in catalysis. google.com This suggests that derivatives of this compound could be developed into novel catalysts for asymmetric synthesis.

Advanced Material Science Applications (e.g., as precursors for functionalized materials)

The incorporation of sulfonyl groups into polymers and other materials can impart desirable properties, such as improved thermal stability and specific functionalities. Sulfonated molecules are increasingly used in the development of advanced biomaterials, including hydrogels, scaffolds, and nanoparticles. mdpi.com The sulfonate group enhances properties that are beneficial for tissue engineering and drug delivery applications. mdpi.com By converting the carboxylic acid of this compound into other functional groups, it can be used as a monomer for polymerization or as a precursor for creating functionalized materials.

For instance, sulfonyl acetic acids can serve as starting materials for the synthesis of heterocyclic compounds like 2-oxazolines. niscpr.res.in These heterocycles can act as building blocks for more complex molecules and polymers with specific applications in materials science.

The development of functionalized inorganic materials is another promising area. Silica, titania, and other metal oxides can be functionalized with sulfonic acid groups to create solid acid catalysts with high surface area and tunable properties. mdpi.com While these examples involve sulfonic acids, similar strategies could be adapted to tether this compound or its derivatives to surfaces, creating novel functionalized materials with unique chemical and physical properties. For example, sulfonated graphene oxide has shown enhanced catalytic activity due to the electron-withdrawing nature of the sulfonic group, which stabilizes the material. mdpi.com

Table 2: Potential Material Science Applications

| Application Area | Role of this compound | Potential Benefits | Source |

| Biomaterials | Precursor for sulfonated polymers | Enhanced biocompatibility, drug delivery capabilities | mdpi.com |

| Functional Polymers | Monomer for polymerization | Improved thermal stability, specific functionalities | mdpi.com |

| Heterocyclic Synthesis | Starting material for building blocks (e.g., oxazolines) | Access to novel chemical scaffolds for materials | niscpr.res.in |

| Functionalized Surfaces | Tethering agent for inorganic materials | Creation of solid-state catalysts or materials with tailored surface properties | mdpi.com |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to improve the safety, efficiency, and sustainability of chemical processes. mdpi.comaragen.com Reactions that are hazardous or difficult to control in batch reactors can often be performed more safely and with higher precision in continuous flow systems. aragen.com

The synthesis of sulfonyl compounds, which can involve highly exothermic reactions and hazardous reagents like chlorosulfonic acid, is a prime candidate for flow chemistry. mdpi.com An automated continuous process for producing aryl sulfonyl chlorides has been developed, demonstrating significant improvements in safety and space-time yield compared to batch processes. mdpi.com Such methodologies could be readily adapted for the synthesis of this compound and its precursors.

Flow chemistry also enables the use of novel reaction conditions, such as high temperatures and pressures, which can accelerate reactions and open up new synthetic pathways. researchgate.net For example, the hydrolysis of esters has been demonstrated in continuous plug flow reactors at elevated temperatures without the need for additional reagents. researchgate.net This could be relevant for transformations involving the carboxylic acid group of the target molecule.

Furthermore, sustainable synthesis principles are being applied to the production of sulfones. This includes the use of greener oxidants like hydrogen peroxide and the development of catalytic systems that minimize waste. nih.govorganic-chemistry.org The integration of these sustainable approaches with flow chemistry offers a powerful strategy for the future production of this compound and related compounds, reducing environmental impact and improving process economics. mdpi.com The development of flow processes for C-glycoside synthesis, for instance, has shown improved yields and reproducibility. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.